molecular formula C11H16N6O B11799946 5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11799946
M. Wt: 248.28 g/mol
InChI Key: MTLQXFGMYDUFJS-UHFFFAOYSA-N
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Description

5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like copper bromide (CuBr) and 1,10-phenanthroline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents, bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. The compound has been shown to interact with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 . This results in neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

5-ethyl-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C11H16N6O/c1-2-8-7-9(18)17-10(13-8)14-11(15-17)16-5-3-12-4-6-16/h7,12H,2-6H2,1H3,(H,13,14,15)

InChI Key

MTLQXFGMYDUFJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3

Origin of Product

United States

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